N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO2S/c1-7(2,3)10-13(11,12)8(6-9)4-5-8/h10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVASIJJYWDWGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1(CC1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide typically involves the reaction of tert-butylamine with a chloromethyl cyclopropane derivative in the presence of a sulfonyl chloride . The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The compound can be reduced to form amines or other derivatives.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
The sulfonamide group is known for its antimicrobial properties, which can be leveraged in drug development. N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide may interact with biological targets such as enzymes or receptors, potentially acting as an inhibitor in various disease pathways.
Case Study: Antimicrobial Activity
Research indicates that compounds with sulfonamide functionalities exhibit significant antibacterial properties. For instance, derivatives of sulfonamides have been shown to inhibit the growth of various bacterial strains. A study evaluating related compounds found that modifications to the sulfonamide group can enhance potency against resistant bacterial strains, suggesting that this compound might also possess similar capabilities .
Chemical Research Applications
In chemical synthesis, this compound serves as a versatile intermediate. Its structural features allow for the synthesis of various derivatives that may exhibit enhanced biological or chemical properties.
Synthetic Routes
The synthesis of this compound typically involves several steps, including chloromethylation of the cyclopropane ring followed by sulfonamide formation. These synthetic routes are crucial for producing sufficient quantities for research purposes .
Materials Science Applications
The unique structural characteristics of this compound also make it suitable for applications in materials science. Its ability to form stable complexes with metals or other organic compounds can be explored for creating novel materials with specific properties.
Case Study: Polymerization Studies
Recent studies have investigated the use of sulfonamide-containing compounds in polymerization processes. The introduction of this compound into polymer matrices has been shown to enhance thermal stability and mechanical properties, indicating potential applications in high-performance materials .
Comparative Analysis of Related Compounds
To better understand the potential of this compound, a comparative analysis with structurally similar compounds can provide insights into its unique advantages.
| Compound Name | Structural Features | Biological Activity | Application Area |
|---|---|---|---|
| This compound | Tert-butyl group, chloromethyl, sulfonamide | Antimicrobial potential | Medicinal Chemistry |
| N-(tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonamide | Trifluoromethyl substitution | Enhanced lipophilicity | Drug Development |
| Sulfanilamide | Simple sulfonamide structure | Broad-spectrum antibacterial | Historical Drug |
Future Directions and Research Needs
While preliminary findings suggest promising applications for this compound, further research is required to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:
- In vitro and in vivo evaluations : Assessing the biological activity against various pathogens and cancer cell lines.
- Mechanistic studies : Understanding how this compound interacts with biological targets at a molecular level.
- Development of derivatives : Exploring modifications that could enhance efficacy or reduce toxicity.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with biological molecules, while the chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target proteins . These interactions can modulate the activity of the target molecules and result in various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound shares structural motifs with several classes of molecules:
- Cyclopropane sulfonamides: Similar to racemic indole C5-O-substituted seco-cyclopropylindole (seco-CI) derivatives (e.g., compounds 1–5 in ), which feature cyclopropane rings fused to indole systems.
- Chloromethyl-containing compounds: Structurally distinct from carcinogens like bis(chloromethyl) ether (), as the chloromethyl group in the target is tethered to a sulfonamide-stabilized cyclopropane, likely reducing volatility and electrophilic reactivity .
- Silyl ether derivatives : Contrasts with 1-[(tert-butyldimethylsilyl)oxy]cyclopentane-1-carboxaldehyde (), which has a larger cyclopentane ring and a silyl ether group, resulting in different steric and electronic properties .
Key observations :
- The target compound’s chloromethyl group is less likely to form reactive intermediates compared to bis(chloromethyl) ether due to steric protection by the cyclopropane ring and sulfonamide .
- Its 95% purity () suggests suitability for synthetic applications, though biological assays are needed to assess efficacy.
Biological Activity
N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropane ring substituted with a tert-butyl group and a chloromethyl group, along with a sulfonamide functional group. The molecular formula is , and its molecular weight is approximately 211.74 g/mol. The presence of the sulfonamide moiety is significant as it is commonly associated with various biological activities, particularly antimicrobial effects.
The biological activity of this compound can be attributed to the following mechanisms:
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Antimicrobial Efficacy
A study highlighted the effectiveness of various sulfonamides in combating bacterial infections. While direct data on this compound is sparse, similar compounds have shown minimum inhibitory concentrations (MICs) ranging from 0.29 to 2.34 µM against resistant strains . This suggests that this compound could possess comparable or enhanced activity.
Cancer Research
Research indicates that CTPS (cytidine triphosphate synthase) inhibitors, including certain sulfonamides, may play a role in cancer therapy by disrupting nucleic acid synthesis in rapidly dividing cells . Given the structural similarities with known CTPS inhibitors, this compound could potentially be explored for similar applications.
Q & A
Q. What advanced computational methods predict the compound’s interactions with biological targets (e.g., enzyme inhibition)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
